4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPSFLSRYYNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, which can be synthesized via bromination of thiophene-2-carboxylic acid.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative.
Attachment of the Chlorophenyl Group: This step can be achieved via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the thiophene intermediate.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, using a suitable thiol reagent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present or reduce the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a key enzyme in an inflammatory pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis of analogs.
Key Observations:
The sulfur may also participate in weak hydrogen bonding or redox interactions. In , the N-(4-chlorophenyl) substituent adds a second chloro group, increasing molecular weight (396.9 vs. 358.9 in ) and possibly altering solubility.
Physicochemical Implications :
- The methylsulfanyl group in the target compound may elevate lipophilicity (logP) compared to alkyl or halogenated N-substituents, affecting membrane permeability .
Broader Context in Medicinal Chemistry
The thiophene-carboxamide scaffold is prevalent in kinase inhibitors, as evidenced by BTK inhibitors like GDC-0834 and GDC-0837 (patented compounds with tetrahydrobenzo[b]thiophene cores) . While these analogs differ in core structure, they share critical pharmacophoric features:
- A carboxamide group for hydrogen bonding with kinase ATP-binding pockets.
- Aromatic/hydrophobic substituents for target engagement.
The target compound’s pyrrol-1-yl and methylsulfanylphenyl groups align with design principles for kinase inhibitors, though specific activity data remain unconfirmed .
Biological Activity
The compound 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to synthesize current findings on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, a carboxamide group, and various aromatic substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant anticancer properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.46 | Induction of apoptosis |
| Compound C | HeLa | 7.01 | Microtubule disassembly |
| Target Compound | TBD | TBD | TBD |
In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as MCF-7 and NCI-H460, with IC50 values ranging from 0.39 µM to 7.01 µM, indicating potent activity against these cancer types .
Antiviral Activity
The antiviral potential of compounds in this class has also been explored. For instance, derivatives have shown efficacy against reverse transcriptase associated with HIV, with IC50 values indicating strong inhibitory effects.
Table 2: Antiviral Activity Data
| Compound Name | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | HIV | 1.1 | |
| Compound E | HCV | 2.3 | |
| Target Compound | TBD | TBD | TBD |
The compound's structural features may enhance binding to viral enzymes, thus inhibiting their function and preventing viral replication .
Case Studies
Several case studies highlight the biological activity of compounds similar to 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide :
- Study on Anticancer Efficacy : A study conducted by Xia et al. demonstrated that pyrazole derivatives exhibited significant growth inhibition in various cancer cell lines, suggesting that the incorporation of a thiophene moiety could enhance this effect .
- Antiviral Mechanism Investigation : Research by Fan et al. explored the mechanism of action for related compounds against viral targets, revealing that specific substitutions on the thiophene ring could lead to improved antiviral activity .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as condensation of intermediates like 4-chlorobenzaldehyde with thiophene derivatives. Key steps include cyclization and carboxamide formation. Optimization strategies:
- Catalyst selection : Ammonium acetate is widely used to promote cyclization (e.g., in similar thiophene syntheses) .
- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent ratios, catalyst loading) and identify optimal conditions while minimizing trial-and-error approaches .
- Yield monitoring : Employ HPLC or LC-MS to track intermediate purity and final product yield .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- FTIR : Identify functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z vs. calculated for C₂₂H₁₆ClN₂OS₂) .
- X-ray crystallography : For unambiguous confirmation of 3D structure, though crystallization may require solvent screening .
Q. How can researchers assess the compound’s solubility and stability in preclinical studies?
- Solubility screening : Use buffered solutions (pH 1.2–7.4) with UV-Vis spectroscopy to quantify solubility .
- Forced degradation studies : Expose the compound to heat, light, and oxidative conditions (e.g., H₂O₂) to identify degradation products via LC-MS .
- Stability protocols : Store under inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways (e.g., nucleophilic attack sites on the thiophene ring) .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina, validated by experimental IC₅₀ assays .
- Reaction path searches : Tools like GRRM or Gaussian explore transition states and intermediates to guide synthetic modifications .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., impurity interference) .
- Orthogonal assays : Validate activity with complementary methods (e.g., SPR for binding kinetics vs. cell-based assays) .
Q. How can researchers design experiments to elucidate the compound’s reaction mechanisms?
- Isotopic labeling : Incorporate ¹³C or ²H at reactive sites (e.g., pyrrole nitrogen) to track bond rearrangements via NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In situ spectroscopy : Use time-resolved FTIR or Raman to capture transient intermediates during reactions .
Q. What methodologies enable efficient scale-up from lab-scale to pilot-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., for exothermic steps) .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline IR probes) to maintain quality during scale-up .
- Membrane separation : Optimize purification using nanofiltration or reverse osmosis to recover catalysts or solvents .
Data Contradiction & Validation
Q. How should researchers address discrepancies in spectroscopic data interpretation?
- Cross-validation : Compare NMR/FTIR results with computational predictions (e.g., simulated spectra from DFT) .
- Crystallographic validation : Resolve ambiguous proton assignments using X-ray-derived bond lengths and angles .
Q. What statistical approaches are recommended for validating structure-activity relationships (SAR)?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
- QSAR modeling : Train machine learning models on curated datasets to predict novel derivatives’ efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
